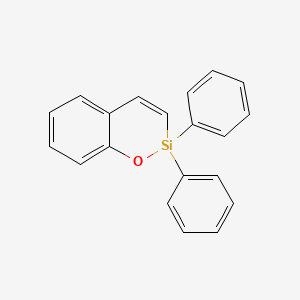
N-(5-Ethyl-4-methyl-2-oxo-2,5-dihydrofuran-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Ethyl-4-methyl-2-oxo-2,5-dihydrofuran-3-yl)benzamide is an organic compound that belongs to the class of benzamides This compound features a benzamide moiety attached to a dihydrofuran ring, which is substituted with ethyl and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Ethyl-4-methyl-2-oxo-2,5-dihydrofuran-3-yl)benzamide typically involves the reaction of 5-ethyl-4-methyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Ethyl-4-methyl-2-oxo-2,5-dihydrofuran-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, introducing different substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration and sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohol derivatives.
Substitution: Nitrobenzamides, sulfonylbenzamides, etc.
Aplicaciones Científicas De Investigación
N-(5-Ethyl-4-methyl-2-oxo-2,5-dihydrofuran-3-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of N-(5-Ethyl-4-methyl-2-oxo-2,5-dihydrofuran-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The dihydrofuran ring and benzamide moiety contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Methyl-2-oxo-2,5-dihydrofuran-3-yl)benzamide
- N-(5-Ethyl-2-oxo-2,5-dihydrofuran-3-yl)benzamide
- N-(5-Ethyl-4-methyl-2-oxo-2,5-dihydrofuran-3-yl)acetamide
Uniqueness
N-(5-Ethyl-4-methyl-2-oxo-2,5-dihydrofuran-3-yl)benzamide is unique due to the specific substitution pattern on the dihydrofuran ring, which influences its chemical reactivity and biological activity. The presence of both ethyl and methyl groups, along with the oxo group, distinguishes it from other similar compounds and contributes to its distinct properties.
Propiedades
Número CAS |
62804-63-1 |
|---|---|
Fórmula molecular |
C14H15NO3 |
Peso molecular |
245.27 g/mol |
Nombre IUPAC |
N-(2-ethyl-3-methyl-5-oxo-2H-furan-4-yl)benzamide |
InChI |
InChI=1S/C14H15NO3/c1-3-11-9(2)12(14(17)18-11)15-13(16)10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3,(H,15,16) |
Clave InChI |
FPOIASSOCOXLPR-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(=C(C(=O)O1)NC(=O)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol;hydrochloride](/img/structure/B14504685.png)
![1-Bromo-5-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14504691.png)







![Ethyl 2-[(butylsulfanyl)carbonyl]-3,3,3-trifluoropropanoate](/img/structure/B14504758.png)

![Propanamide, 3-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]-N-ethyl-](/img/structure/B14504762.png)


